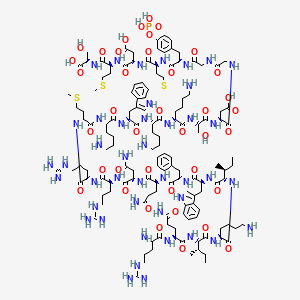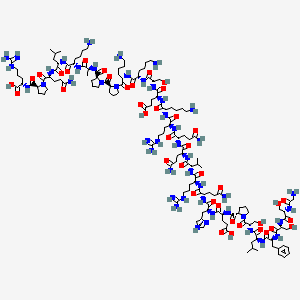
N-Biotinylcaproylaminocaproylaminoethyl Methanethiosulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Biotinylcaproylaminocaproylaminoethyl Methanethiosulfonate (N-BCAMT) is an important reagent used in biochemistry and molecular biology for the preparation of biotinylated proteins and peptides. N-BCAMT is an aminothiol derivative of biotin and is used to label proteins and peptides with the biotin-avidin system. This system is widely used for the detection and quantification of proteins, peptides, and other biological molecules. N-BCAMT has been used in a variety of fields, including immunology, biochemistry, and molecular biology, and has become an important tool for the study of protein-protein interactions and the elucidation of protein structures.
Aplicaciones Científicas De Investigación
Neurology Research
“N-Biotinylcaproylaminocaproylaminoethyl Methanethiosulfonate” is used in neurology research . It is used in the study of various neurological conditions such as Alzheimer’s, Depression, Epilepsy, Memory, Learning and Cognition, Parkinson’s, Addiction, Schizophrenia, Sleep, Stress and Anxiety, Stroke, Pain and Inflammation .
Proteomics Research
This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein interactions, modifications, localization, and much more .
Cross-Linking
“N-Biotinylcaproylaminocaproylaminoethyl Methanethiosulfonate” is used as a cross-linker . Cross-linkers are used in research to create covalent bonds between separate biomolecules, allowing researchers to study their interactions in a stable and reliable manner .
C-S Bond Formation
This compound is used in the formation of C-S bonds . The formation of carbon-sulfur (C-S) bonds is a fundamental process in organic chemistry, and this compound can be used to study and facilitate this process .
Transporter Modulators & Probes
“N-Biotinylcaproylaminocaproylaminoethyl Methanethiosulfonate” is used as a transporter modulator and probe . It can be used to study the function of transport proteins and to modulate their activity .
GABA Receptors
This compound is used to probe the structures of the GABA receptor channel . GABA receptors are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system .
ACh Receptor Channel
“N-Biotinylcaproylaminocaproylaminoethyl Methanethiosulfonate” is used to probe the structures of the ACh receptor channel . Acetylcholine (ACh) is a neurotransmitter, and this compound can be used to study the structure and function of the receptors it binds to .
Lactose Permease
This compound is used to probe the structures of lactose permease . Lactose permease is a protein that allows lactose to enter cells, and this compound can be used to study its structure and function .
Propiedades
IUPAC Name |
N-[6-(2-methylsulfonylsulfanylethylamino)-6-oxohexyl]-6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H45N5O6S3/c1-39(35,36)38-17-16-28-23(33)12-5-3-9-14-26-21(31)11-4-2-8-15-27-22(32)13-7-6-10-20-24-19(18-37-20)29-25(34)30-24/h19-20,24H,2-18H2,1H3,(H,26,31)(H,27,32)(H,28,33)(H2,29,30,34)/t19?,20-,24?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKWYYNURUQHAI-VIHQBZHPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCNC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)SCCNC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCC[C@H]1C2C(CS1)NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H45N5O6S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
607.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Biotinylcaproylaminocaproylaminoethyl Methanethiosulfonate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 2-Acetamido-2-deoxy-O-[ss-D-(2,3,4,6-tetraacetyl) galactopyranosyl]-alpha-D-glucopyranoside](/img/structure/B1139742.png)


![(2S)-2-[[(2S,3S)-2-[[(2S)-4-Carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]butanoyl]amino]butanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid](/img/structure/B1139753.png)



